2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 923770-48-3
VCID: VC5459678
InChI: InChI=1S/C12H13N3O2S/c1-8-3-4-10(5-9(8)2)15-7-13-14-12(15)18-6-11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32

2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

CAS No.: 923770-48-3

Cat. No.: VC5459678

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid - 923770-48-3

Specification

CAS No. 923770-48-3
Molecular Formula C12H13N3O2S
Molecular Weight 263.32
IUPAC Name 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C12H13N3O2S/c1-8-3-4-10(5-9(8)2)15-7-13-14-12(15)18-6-11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17)
Standard InChI Key TWBVSMCHVMTEOI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • 1,2,4-Triazole core: A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4 .

  • 3,4-Dimethylphenyl substituent: Attached to the triazole’s fourth position, this hydrophobic group enhances lipid solubility and influences steric interactions.

  • Sulfanylacetic acid moiety: A sulfur-linked acetic acid chain at the triazole’s third position, contributing to hydrogen bonding and ionic interactions.

The IUPAC name, 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid, reflects this arrangement. Crystallographic studies of analogous triazoles reveal planar triazole rings with dihedral angles between substituents influencing packing efficiency and solubility .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₃N₃O₂S
Molecular Weight263.32 g/mol
SMILESCC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C
InChI KeyTWBVSMCHVMTEOI-UHFFFAOYSA-N
SolubilityLimited aqueous solubility; soluble in DMSO, DMF

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step protocols combining heterocyclic ring formation and functional group modifications :

  • Triazole Ring Construction:

    • Cyclocondensation of 3,4-dimethylphenylhydrazine with thiourea derivatives forms the 1,2,4-triazole core.

    • Metal-free desulfonylative alkylation methods, as demonstrated in analogous triazole syntheses, enable regioselective functionalization .

  • Sulfanylacetic Acid Incorporation:

    • Thiol-ether coupling between the triazole-thiol intermediate and chloroacetic acid under basic conditions.

    • Purification via column chromatography or recrystallization yields the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Triazole formationHydrazine, thiourea, HCl, reflux65–75
Thiol-ether couplingChloroacetic acid, NaOH, EtOH70–80

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for methyl groups (δ 2.21–2.25 ppm), aromatic protons (δ 7.35–7.68 ppm), and the acetic acid moiety (δ 3.85 ppm, singlet).

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm functional groups.

AssayModel SystemResult
AntibacterialE. coli ATCC 25922MIC = 16 µg/mL
AntifungalC. albicans SC5314MIC = 32 µg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 28 µM
ParameterGuideline
Personal ProtectionGloves, lab coat, eye protection
VentilationFume hood required
Storage−20°C, desiccated, inert atmosphere

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Optimization: The compound serves as a scaffold for anticancer and antimicrobial agents.

  • Prodrug Design: Esterification of the acetic acid group enhances bioavailability.

Materials Science

  • Coordination Polymers: Triazole-sulfur moieties act as ligands for transition metal complexes .

  • Corrosion Inhibitors: Adsorption on metal surfaces via sulfur and nitrogen atoms.

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